molecular formula C16H16FN3O4 B7437950 N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide

N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide

Número de catálogo B7437950
Peso molecular: 333.31 g/mol
Clave InChI: QPSHPCPCCJKFIK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide, also known as EFAVIRENZ, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of human immunodeficiency virus (HIV) infection. Efavirenz is a highly effective antiretroviral drug and is included in the World Health Organization's List of Essential Medicines.

Mecanismo De Acción

Efavirenz works by inhibiting the reverse transcriptase enzyme of HIV. Reverse transcriptase is an enzyme that converts viral RNA into DNA, which is then integrated into the host cell's genome. Efavirenz binds to the reverse transcriptase enzyme and prevents it from converting viral RNA into DNA, thereby inhibiting the replication of the virus.
Biochemical and Physiological Effects:
Efavirenz has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. This can lead to side effects such as dizziness, insomnia, and vivid dreams. Efavirenz has also been shown to affect lipid metabolism, leading to changes in cholesterol and triglyceride levels.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Efavirenz is a highly effective antiretroviral drug and has been extensively studied for its activity against HIV. However, it is important to note that Efavirenz can have significant side effects, such as psychiatric symptoms and lipid metabolism changes. These side effects can limit its use in some patients. Additionally, Efavirenz can interact with other medications, which can complicate its use in combination therapy.

Direcciones Futuras

There are several future directions for research on Efavirenz. One area of research is the development of new NNRTIs with improved efficacy and fewer side effects. Another area of research is the use of Efavirenz in combination with other antiretroviral drugs to improve treatment outcomes. Additionally, there is ongoing research on the use of Efavirenz in the treatment of other viral infections, such as hepatitis B and C.

Métodos De Síntesis

Efavirenz is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis process starts with the reaction of ethyl acetoacetate and guanidine to form N-(1-ethyl-6-oxopyrimidin-5-yl) guanidine. This intermediate compound is then reacted with 6-fluoro-4H-1,3-benzodioxin-8-yl acetic acid to form Efavirenz.

Aplicaciones Científicas De Investigación

Efavirenz has been extensively studied for its antiretroviral activity against HIV. It has been shown to be highly effective in reducing viral load and increasing CD4 cell counts in HIV-infected patients. Efavirenz is also being studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.

Propiedades

IUPAC Name

N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4/c1-2-20-8-18-6-13(16(20)22)19-14(21)5-10-3-12(17)4-11-7-23-9-24-15(10)11/h3-4,6,8H,2,5,7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSHPCPCCJKFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C(C1=O)NC(=O)CC2=CC(=CC3=C2OCOC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.